Cobalt;niobium

Description

Cobalt (Co) and niobium (Nb) are transition metals with distinct physical and chemical properties that enable their use in advanced materials. Niobium exhibits a body-centered cubic (BCC) structure, a high melting point (2,468°C), ductility, and corrosion resistance, though its softness in pure form necessitates alloying or grain refinement for structural applications . Cobalt is renowned for its hardness, wear resistance, and role in high-temperature alloys, often combined with chromium, tungsten, or niobium to enhance mechanical and thermal stability .

Both elements form critical compounds—intermetallics, oxides, carbides, and coordination complexes—that underpin their utility in aerospace, catalysis, and electronics. Below, we compare these compounds with analogous systems, emphasizing structural, functional, and application-based differences.

Properties

CAS No. |

66273-50-5 |

|---|---|

Molecular Formula |

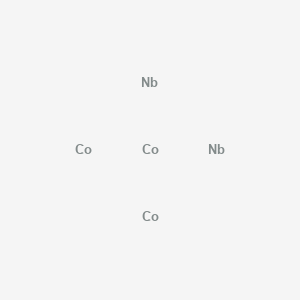

Co3Nb2 |

Molecular Weight |

362.6123 g/mol |

IUPAC Name |

cobalt;niobium |

InChI |

InChI=1S/3Co.2Nb |

InChI Key |

HSIWDFFRAFTELX-UHFFFAOYSA-N |

Canonical SMILES |

[Co].[Co].[Co].[Nb].[Nb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt-niobium compounds can be synthesized through various methods, including solvothermal synthesis, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of cobalt chloride and niobium chloride in a solvent such as benzyl alcohol under controlled temperature and pressure conditions . The reaction typically involves the formation of intermediate complexes, which then polymerize to form the desired compound.

Industrial Production Methods

In industrial settings, cobalt-niobium compounds are often produced through high-temperature reduction processes. For example, niobium oxide can be reduced with cobalt in a hydrogen atmosphere to form cobalt-niobium alloys . This method is advantageous for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium, which can vary depending on the reaction conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of cobalt-niobium compounds include hydrogen, oxygen, and various halides. For example, the reduction of niobium oxide with cobalt in a hydrogen atmosphere is a common method for producing cobalt-niobium alloys .

Major Products Formed

The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For example, the reduction of niobium oxide with cobalt can produce cobalt-niobium alloys with varying compositions and properties .

Scientific Research Applications

Cobalt-niobium compounds have a wide range of scientific research applications, including:

Electronics: Cobalt-niobium alloys are used in the production of superconducting materials and electronic components.

Materials Science: The unique magnetic and structural properties of cobalt-niobium compounds make them valuable in the development of advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of cobalt-niobium compounds in catalytic applications involves the synergistic interaction between cobalt and niobium. Cobalt provides redox properties, while niobium contributes surface acidity, resulting in enhanced catalytic activity and selectivity . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions such as the selective reduction of nitrogen oxides with ammonia .

Comparison with Similar Compounds

Table 1: Intermetallic Compound Comparison

Oxides

- Niobium pentoxide (Nb₂O₅) is a wide-bandgap insulator used in dielectric coatings, lithium-ion batteries, and photocatalytic systems .

- Cobalt oxides (CoO, Co₃O₄) exhibit mixed ionic-electronic conductivity and catalytic activity in oxygen evolution reactions. When cobalt substitutes niobium in bismuth strontium niobate (Bi₂SrNb₂−₂ₓCo₂ₓO₉−δ), high-spin Co(II/III) states introduce semiconducting and magnetic properties, enabling applications in spintronics .

Table 2: Oxide Comparison

Carbides

- Niobium carbide (NbC) is a refractory ceramic (melting point: 3,500°C) used to harden steel. In cobalt-based alloys, NbC forms eutectic structures that improve high-temperature wear resistance .

- Tungsten carbide (WC) and titanium carbide (TiC) are alternatives but lack the ductility of NbC-containing systems. Co-NbC alloys outperform WC in thermal shock resistance due to their metastable phase dispersion .

Table 3: Carbide Comparison

| Carbide | Hardness (GPa) | Fracture Toughness (MPa√m) | Thermal Stability | Applications | Source |

|---|---|---|---|---|---|

| NbC | 19–22 | 4–6 | Stable to 1,200°C | Cutting tools, coatings | |

| WC | 22–28 | 3–4 | Prone to oxidation >500°C | Mining drills |

Coordination Complexes

- Niobium(V) alkoxide complexes (e.g., [Nb(OR)₅]) catalyze ε-caprolactone polymerization, enabling biodegradable polymer synthesis .

- Cobalt salen complexes (e.g., Co(salen)) are oxygen carriers in catalytic oxidation reactions but lack the Lewis acidity of niobium complexes for polar monomer activation .

Key Research Findings

Co-NbC vs. Ni-NbC Alloys : Co-NbC alloys exhibit 20% higher wear resistance than Ni-NbC due to metastable phase hardening .

Cobalt in Niobium Oxides : Substituting 10% Nb with Co in Bi₂SrNb₂O₉ introduces ferrimagnetic ordering (Curie temperature ~150 K), expanding utility in magnetic devices .

Niobium Coordination Chemistry : Niobium(V) alkoxides achieve 95% conversion in ring-opening polymerizations, outperforming traditional tin catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.